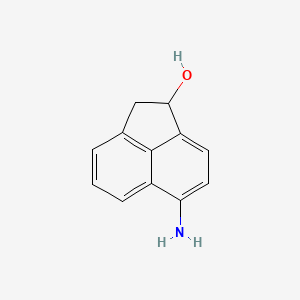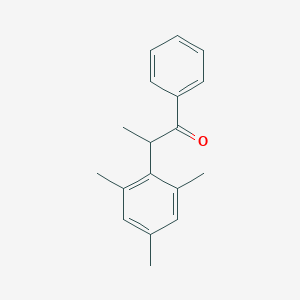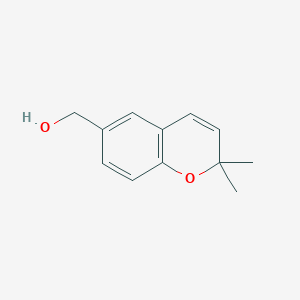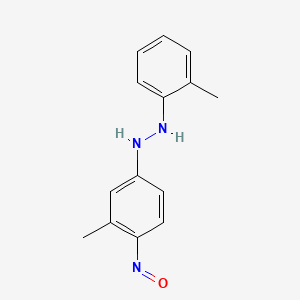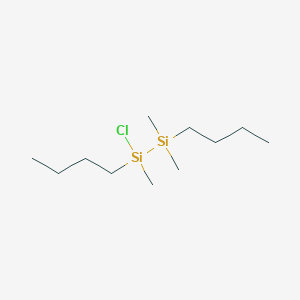
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H27ClSi2. This compound features a silicon-silicon bond, which is relatively rare in organic chemistry. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane can be synthesized through the reaction of chlorotrimethylsilane with dibutylsilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction can be represented as follows:
ClSi(CH3)3+Bu2SiH2→Bu2Si-Si(CH3)2Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon-silicon bond can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with altered substituents.
Aplicaciones Científicas De Investigación
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. The silicon-silicon bond can also participate in oxidation and reduction reactions, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-1,2-dichlorodisilane
- 1,2-Diphenyl-1,2-dichlorodisilane
- 1,2-Diethyl-1,2-dichlorodisilane
Uniqueness
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is unique due to its specific substituents, which impart distinct chemical properties. The presence of butyl groups and a chlorine atom makes it versatile in various chemical reactions, distinguishing it from other similar compounds.
Propiedades
| 80034-60-2 | |
Fórmula molecular |
C11H27ClSi2 |
Peso molecular |
250.95 g/mol |
Nombre IUPAC |
butyl-(butyl-chloro-methylsilyl)-dimethylsilane |
InChI |
InChI=1S/C11H27ClSi2/c1-6-8-10-13(3,4)14(5,12)11-9-7-2/h6-11H2,1-5H3 |
Clave InChI |
GGRYFLWPBKWCEW-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)[Si](C)(CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


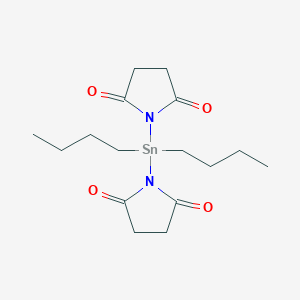
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/no-structure.png)
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
